molecular formula C13H20OSi B14567771 Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane CAS No. 61668-39-1

Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane

Cat. No.: B14567771
CAS No.: 61668-39-1
M. Wt: 220.38 g/mol
InChI Key: NRVVUAYOLJPDFC-UHFFFAOYSA-N
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Description

Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylbutenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane typically involves the reaction of a phenylbutenyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new chemical bonds. Additionally, the phenylbutenyl moiety can engage in π-π interactions and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilylacetylene
  • Trimethylsilylphenylacetylene
  • Trimethylsilylpropene

Uniqueness

Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane is unique due to its specific structural features, which combine the reactivity of the trimethylsilyl group with the stability and electronic properties of the phenylbutenyl moiety. This combination allows for versatile applications in both synthetic chemistry and materials science .

Properties

CAS No.

61668-39-1

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

trimethyl(2-phenylbut-1-enoxy)silane

InChI

InChI=1S/C13H20OSi/c1-5-12(11-14-15(2,3)4)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3

InChI Key

NRVVUAYOLJPDFC-UHFFFAOYSA-N

Canonical SMILES

CCC(=CO[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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